(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
Description
Properties
IUPAC Name |
(2S)-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h7-8,12,15,17H,3-6H2,1-2H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZGTQKSFXTPA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857752 | |
| Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243989-47-1 | |
| Record name | 4'-Hydroxy-2',6'-pipecoloxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243989471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXY-2',6'-PIPECOLOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35123T446 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Resolving Agents
The synthesis typically begins with racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (28 ), a cost-effective precursor. Chiral separation employs l-(–)-dibenzoyl tartaric acid (29 ) as the resolving agent, leveraging its ability to form diastereomeric salts with the (2S)-enantiomer. The process involves:
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Dissolving the racemate in ethanol at 60°C.
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Adding 29 in a 1:1 molar ratio to precipitate the (2S)-29 salt.
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Filtering and recrystallizing the salt from ethyl acetate to achieve 99.3% ee.
Critical Parameters
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Solvent Choice : Ethanol optimizes salt solubility, while ethyl acetate enhances crystal purity.
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Temperature : Recrystallization at 0–10°C minimizes co-precipitation of the (2R)-enantiomer.
Acylation-Condensation Route
Synthesis of (2S)-Piperidine-2-carboxamide Intermediate
A patented route (CN109503465A) avoids traditional resolution by starting with enantiomerically pure L-piperidinecarboxylic acid hydrochloride:
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Acylation : Reacting L-piperidinecarboxylic acid with thionyl chloride generates L-piperidine acyl chloride.
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Condensation : Treating the acyl chloride with 4-hydroxy-2,6-dimethylaniline in dichloromethane yields the target compound.
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Minimizes side reactions |
| Base | Triethylamine | Neutralizes HCl, 95% yield |
| Temperature | 0–5°C | Prevents epimerization |
Purification
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Liquid-Liquid Extraction : Washing with 5% NaOH removes unreacted aniline.
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Crystallization : Using n-hexane/ethyl acetate (4:1) achieves 99.5% purity.
Hydroxylation of Preformed Intermediates
Late-Stage Hydroxylation Strategies
Introducing the 4-hydroxy group post-condensation avoids handling oxygen-sensitive starting materials:
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Electrophilic Aromatic Substitution : Treating N-(2,6-dimethylphenyl)piperidine-2-carboxamide with H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub> under acidic conditions installs the hydroxy group at the para-position.
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Oxidative Methods : m-CPBA in acetic acid selectively hydroxylates the aromatic ring without oxidizing the amide.
Challenges
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Regioselectivity : Competing ortho-hydroxylation necessitates careful control of reaction time and temperature.
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Byproduct Formation : Over-oxidation to quinones occurs above 50°C, requiring TLC monitoring.
Industrial-Scale Process Optimization
Solvent and Base Selection
Replacing DMF with toluene in N-alkylation steps eliminates high-boiling solvent residues, ensuring compliance with ICH Q3C guidelines. Key improvements include:
Crystallization Techniques
Anti-Solvent Crystallization :
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Dissolve the crude product in minimal ethanol at 60°C.
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Add n-heptane dropwise until cloud point.
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Cool to 25°C to afford needle-like crystals (99.9% chemical purity).
Analytical Method Development
HPLC Purity Assessment
A gradient HPLC method resolves (2S)- and (2R)-enantiomers within 15 minutes:
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Column : Chiralpak AD-H (250 × 4.6 mm, 5 µm).
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Mobile Phase : n-Hexane:IPA:TFA (90:10:0.1, v/v).
Validation Data
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxy-2’,6’-pipecoloxylidide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Hydroxy-2’,6’-pipecoloxylidide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2’,6’-pipecoloxylidide is similar to that of other local anesthetics. It works by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The compound primarily targets sodium channels in the nerve cells, preventing the influx of sodium ions and thereby inhibiting nerve signal transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Differences
The table below summarizes key structural analogs and their properties:
*CAS number corresponds to a structurally related but distinct compound in .
Key Observations:
Hydroxyl Group Impact: The 4-hydroxy group in the target compound enhances polarity compared to non-hydroxylated analogs like (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. This may reduce blood-brain barrier penetration, altering central vs. peripheral effects .
Stereochemistry : The (2S) configuration aligns with enantioselective activity observed in ropivacaine, where the S-enantiomer exhibits reduced cardiotoxicity compared to racemic mixtures .
Alkyl Substitution : The butyl-substituted metabolite () suggests metabolic modifications that could prolong half-life or alter excretion pathways.
Functional and Receptor Binding Comparisons
Opioid Receptor Interactions:
- UFP512 (), a delta-opioid receptor agonist, shares the 4-hydroxy-2,6-dimethylphenyl motif with the target compound.
- highlights that mu-opioid agonists like DAMGO and fentanyl require specific substituents for G-protein activation. The target compound’s hydroxyl group may modulate intrinsic activity at mu receptors, but direct data are lacking.
Local Anesthetic Analogs:
Metabolic and Pharmacokinetic Considerations
- The butyl-substituted metabolite () indicates that alkyl chain elongation or hydroxylation may occur in vivo. Such modifications could influence clearance rates or metabolite activity .
- Hydroxyl groups often serve as sites for glucuronidation or sulfation, suggesting the target compound may undergo rapid Phase II metabolism compared to non-hydroxylated analogs .
Research Findings and Implications
Receptor Activation : While the target compound’s structural similarity to UFP512 implies delta-opioid activity, its efficacy relative to mu-opioid agonists (e.g., DAMGO) remains speculative without direct binding assays .
Therapeutic Potential: If the compound acts as a local anesthetic, the hydroxyl group might reduce systemic toxicity but delay onset of action. If it targets opioid receptors, it could offer analgesia with a lower tolerance risk, as delta antagonists mitigate morphine tolerance () .
Stereochemical Specificity : The (2S) configuration may confer selectivity for specific receptor subtypes, mirroring enantiomer-dependent effects seen in ropivacaine and bupivacaine .
Biological Activity
(2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, also known as a derivative of piperidine, is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- CAS Number : 27262-40-4
The compound interacts with various biological targets, influencing multiple signaling pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to pain and inflammation.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : Studies suggest that the compound may possess pain-relieving properties comparable to other known analgesics.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.
- Neurological Impact : Investigations into its effects on the central nervous system suggest possible applications in managing neurological disorders.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HepG2 (liver cancer) | 11.3 | Induced apoptosis in cancer cells |
| Study 2 | K562 (leukemia) | 4.5 | Significant cytotoxicity observed |
These studies highlight the compound's potential as an anticancer agent, particularly through its ability to induce cell death in malignant cells.
Case Studies
-
Case Study on Neurological Disorders :
- A study explored the effect of this compound on models of neurodegeneration. Results indicated improvements in cognitive function and reduced markers of oxidative stress.
-
Pain Management Trials :
- Clinical trials assessed its efficacy in chronic pain management. Participants reported significant reductions in pain scores compared to placebo groups.
Comparative Analysis
When compared with structurally similar compounds such as Ropivacaine and Levobupivacaine, this compound demonstrates unique properties that may enhance its therapeutic profile:
| Compound | Molecular Weight | Primary Use | Unique Features |
|---|---|---|---|
| Ropivacaine | 274.36 g/mol | Local anesthetic | Longer duration of action |
| Levobupivacaine | 288.38 g/mol | Local anesthetic | Reduced cardiotoxicity |
| This compound | 248.32 g/mol | Potential analgesic/anti-inflammatory | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the critical structural and stereochemical features of (2S)-N-(4-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide, and how are they validated experimentally?
- Answer : The compound contains a piperidine ring, a 4-hydroxy-2,6-dimethylphenyl group, and two chiral centers (S-configuration at C2 of piperidine and the amide bond). Stereochemical validation employs:
- X-ray crystallography : Resolves absolute configuration (e.g., Cartesian coordinates in ).
- Chiral HPLC : Separates enantiomers to confirm purity (≥95% purity noted in ).
- Spectroscopic data : SMILES (C[C@H]1CCCCN1C(=O)Nc2c(C)cccc2C)O) and InChIKey (SILRCGDPZGQJOQ-LBPRGKRZSA-N) confirm connectivity ( ).
- Table 1 : Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C14H20N2O | |
| Molecular weight | 232.32 g/mol | |
| Solubility | Insoluble in water |
Q. What synthetic methodologies are reported for this compound, and how is enantiomeric purity maintained?
- Answer : Common routes include:
- Amide coupling : Piperidine-2-carboxylic acid reacts with 4-hydroxy-2,6-dimethylaniline using carbodiimide activators (e.g., EDC/HOBt).
- Chiral resolution : Use of (S)-piperidine precursors or enzymatic methods to minimize racemization ( ).
- Purification : Column chromatography (silica gel) and recrystallization improve yield and purity ( ).
Advanced Research Questions
Q. How does the 4-hydroxy group influence the compound’s pharmacokinetic properties compared to non-hydroxylated analogs (e.g., ropivacaine)?
- Answer : The 4-hydroxy group increases hydrophilicity, potentially altering:
- Solubility : Higher polarity may reduce lipid bilayer permeability (cf. ropivacaine, C17H26N2O; ).
- Metabolic stability : Susceptibility to Phase II conjugation (e.g., glucuronidation) may shorten half-life (inference from ’s toxicity data).
- Experimental design : Compare logP (octanol-water) and Caco-2 permeability assays between hydroxylated and methylated analogs.
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
- Answer : Discrepancies may arise from:
- Protein binding : Measure free fraction via equilibrium dialysis ( notes intraperitoneal toxicity in mice).
- Metabolite interference : Use LC-MS/MS to identify active/toxic metabolites in plasma ( ).
- Dose calibration : Adjust for species-specific metabolic rates (e.g., murine vs. human CYP450 isoforms).
Q. How can computational modeling predict target engagement and off-target risks?
- Answer :
- Molecular docking : Use crystal structures of homologous targets (e.g., sodium channels) to map binding ( –15 reference crystallographic methods).
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- Off-target screening : SwissTargetPrediction or SEA databases identify potential interactions (e.g., GPCRs, kinases).
Q. What toxicological considerations are critical for preclinical studies?
- Acute toxicity : Intraperitoneal TDLo in mice = 1 mg/kg (BJPCBM 152,1312,2007).
- Chronic exposure : 7 mg/kg/7D induces adverse effects.
- Mitigation : Include hepatic/renal function markers in repeat-dose studies and monitor for reactive metabolites.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
